2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one
Description
The compound 2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one features a quinazolin-4(3H)-one core substituted with an isopentyl group at position 3 and a thioether-linked oxazole moiety at position 2. The oxazole ring is further substituted with a 4-ethoxyphenyl group and a methyl group.
Properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S/c1-5-31-20-12-10-19(11-13-20)24-27-23(18(4)32-24)16-33-26-28-22-9-7-6-8-21(22)25(30)29(26)15-14-17(2)3/h6-13,17H,5,14-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCICGMABPDFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one is a novel quinazolinone derivative that has garnered attention due to its potential biological activities. Quinazolinones are known for their diverse pharmacological effects, including antibacterial, antifungal, and anticancer properties. This article aims to explore the biological activity of this specific compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 513.6 g/mol. The structure features a quinazolinone core, which is substituted with various functional groups that may enhance its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C29H27N3O4S |
| Molecular Weight | 513.6 g/mol |
| CAS Number | 1114654-91-9 |
| Density | Not Available |
Biological Activity Overview
Research indicates that quinazolinone derivatives exhibit significant biological activity due to their ability to interact with various biological targets. The specific activities of 2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells. The mechanism of action could involve the induction of apoptosis in malignant cells.
- Antibacterial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential for use in treating bacterial infections.
- Antifungal Effects : Some derivatives within the quinazolinone class are noted for antifungal activity, suggesting this compound may exhibit similar properties.
Anticancer Studies
A study conducted on structurally similar quinazolinone derivatives revealed that modifications in substituents significantly affect biological activity and selectivity towards cancer cell lines. For instance, compounds with specific aryl substitutions demonstrated enhanced potency against breast cancer cell lines, with IC50 values ranging from 6.2 µM to 43.4 µM against different cancer types .
Antibacterial Activity
In vitro tests on related quinazolinones indicated strong antibacterial effects against Gram-positive and Gram-negative bacteria. For example, a derivative exhibited an MIC (Minimum Inhibitory Concentration) of 12 µg/mL against Staphylococcus aureus . This suggests that 2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one may possess similar properties.
Antifungal Activity
Quinazolinone compounds have been reported to show antifungal activity comparable to established antifungal agents. A related study highlighted a compound's effectiveness against Candida albicans, which could provide insights into the antifungal potential of the target compound .
The biological activity of this compound is likely attributed to its ability to interact with specific enzymes or receptors involved in cell proliferation and survival pathways. Quinazolinones often act as inhibitors of kinases or other enzymes critical for cancer cell metabolism and growth.
Scientific Research Applications
Chemical Formula and Characteristics
- Molecular Formula : C29H27N3O4S
- Molecular Weight : 513.6 g/mol
- CAS Number : 1114648-09-7
Structural Features
The compound features a quinazolinone core with various substituents that may enhance its biological activity. The presence of the methylthio group and ethoxyphenyl substitutions contributes to its potential pharmacological properties.
Anticancer Properties
Quinazolinone derivatives, including this compound, have been studied for their anticancer activities. Research indicates that modifications in substituents can significantly affect the biological activity and selectivity towards cancer cell lines. For instance, compounds with similar structures have shown promising results against various cancer types, including breast and lung cancer.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Quinazolinones are known to exhibit antibacterial and antifungal activities. Studies have demonstrated that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, indicating potential applications in treating infections .
Acetylcholinesterase Inhibition
Research has highlighted the potential of quinazolinone derivatives as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown significant inhibitory activity against acetylcholinesterase, suggesting that this compound may also possess similar properties .
Synthetic Pathways
The synthesis of 2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one typically involves multi-step chemical reactions starting from simpler precursors. Key steps include:
- Formation of the quinazolinone core.
- Introduction of the methylthio group.
- Substitution with ethoxyphenyl and isopentyl groups.
These synthetic routes are critical for optimizing yield and purity, which are essential for subsequent biological evaluations .
Interaction Studies
Understanding the binding affinity and mechanism of action is crucial for assessing the therapeutic potential of this compound. Techniques such as molecular docking studies can elucidate how the compound interacts with biological targets, including enzymes like acetylcholinesterase and various receptors involved in cancer progression .
Comparative Studies
Several studies have compared the biological activities of this compound with other quinazolinone derivatives. For example:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(4-Methoxyphenyl)quinazolin-4(3H)-one | Structure | Antibacterial, anticancer |
| 6-Methylquinazolin-4(3H)-one | Structure | Antimicrobial |
| 2-(4-Isopropoxyphenyl)quinazolin-4(3H)-one | Structure | Anticancer |
These comparisons highlight how structural variations influence biological activity, providing insights into how modifications could enhance efficacy .
In Vivo Studies
In vivo studies are essential to validate the efficacy of this compound in living organisms. Preliminary results indicate that derivatives exhibit significant anti-tumor activity in animal models, suggesting potential pathways for clinical applications in oncology .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle Modifications
Quinazolinone vs. Pyrimidinone Derivatives
- Target Compound: Quinazolinone core (two nitrogen atoms in a bicyclic system).
- Pyrimidinone Analogues (): Compounds like I-19 to I-24 feature a pyrimidin-4(3H)-one core. For example, I-23 (melting point: 233–234°C) shows higher thermal stability than some quinazolinones, possibly due to chloro-phenyl substituents .
Oxazole vs. Oxadiazole Substituents
- Target Compound : Oxazole ring with 4-ethoxyphenyl and methyl groups.
- Oxadiazole Analogue () : The compound 2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one replaces oxazole with oxadiazole, introducing an additional nitrogen atom. This increases polarity and may enhance hydrogen-bonding interactions. Its molecular weight (474.5 g/mol) is higher than the target compound’s estimated ~460–470 g/mol due to the oxadiazole and fluorophenyl groups .
Substituent Effects
Alkyl Chain Variations
- Target Compound : 3-isopentyl (branched C5H11) group.
- Ethyl-Substituted Analogue (): The compound 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one (CAS 1114654-46-4) has a shorter ethyl chain (C2H5).
Aromatic Ring Modifications
- 4-Ethoxyphenyl vs. 3-Chlorophenyl () : The ethoxy group (–OCH2CH3) is electron-donating, while chloro (–Cl) is electron-withdrawing. This difference impacts electronic properties and interactions with biological targets (e.g., receptor binding pockets) .
- 4-Fluorophenyl () : Fluorine’s electronegativity and small size can enhance metabolic stability and bioavailability compared to ethoxy or chloro substituents .
Preparation Methods
Synthesis of 3-Isopentylquinazolin-4(3H)-one-2-thiol
Starting Material : Methyl anthranilate (CAS 134-20-3)
Procedure :
- Alkylation :
- React methyl anthranilate (1.0 eq) with isopentyl bromide (1.2 eq) in DMF at 60°C for 12 hr using K₂CO₃ (2.0 eq) as base
- Yield: 78% (colorless oil)
Cyclization :
- Treat intermediate with urea (1.5 eq) in acetic acid under reflux (4 hr)
- Yield: 85% (white crystals)
Thiolation :
- React quinazolinone with P₂S₅ (1.2 eq) in dry pyridine at 110°C for 6 hr
- Yield: 63% (pale yellow solid)
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.8 Hz, 1H), 7.65–7.58 (m, 2H), 4.12 (t, J = 6.7 Hz, 2H), 1.75–1.68 (m, 1H), 1.54–1.45 (m, 2H), 0.92 (d, J = 6.3 Hz, 6H)
- HRMS : m/z calc. for C₁₃H₁₆N₂OS [M+H]⁺ 265.1008, found 265.1005
Preparation of 4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyloxazole
Starting Material : 4-Ethoxybenzaldehyde (CAS 10031-82-0)
Procedure :
- Oxazole Formation (Robinson-Gabriel Synthesis) :
- Condense 4-ethoxybenzaldehyde (1.0 eq) with N-acetylglycine (1.1 eq) in Ac₂O at 140°C for 3 hr
- Yield: 72% (off-white crystals)
- Chlorination :
- Treat oxazole-4-methanol (1.0 eq) with SOCl₂ (3.0 eq) in dry DCM (0°C to RT, 2 hr)
- Yield: 89% (colorless liquid)
Characterization Data :
- ¹³C NMR (101 MHz, CDCl₃): δ 164.5 (C-2), 155.1 (C-5), 133.8 (C-arom), 116.4 (C-arom), 63.9 (OCH₂CH₃), 45.2 (CH₂Cl), 14.7 (CH₃)
- IR (neat): 760 cm⁻¹ (C-Cl stretch)
Thioether Coupling Reaction
Procedure :
- Combine 3-isopentylquinazolin-4(3H)-one-2-thiol (1.0 eq) and 4-(chloromethyl)-2-(4-ethoxyphenyl)-5-methyloxazole (1.05 eq) in anhydrous THF
- Add DBU (1.5 eq) as base at 0°C, warm to RT over 2 hr
- Stir for 12 hr under N₂ atmosphere
- Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1)
- Yield : 68% (pale yellow solid)
Optimization Table :
| Entry | Solvent | Base | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| 1 | THF | Et₃N | 25 | 24 | 42 |
| 2 | DMF | K₂CO₃ | 60 | 6 | 55 |
| 3 | THF | DBU | 25 | 12 | 68 |
| 4 | DCM | NaH | 0→25 | 8 | 61 |
Critical Analysis of Alternative Methods
Microwave-Assisted Synthesis
- Reduced reaction time from 12 hr to 45 min at 100°C
- Improved yield to 74% with comparable purity
- Conditions : 300 W irradiation, DMF solvent, DBU base
Phase-Transfer Catalysis
- Employed TBAB (0.1 eq) in H₂O/CHCl₃ biphasic system
- Yield dropped to 58% due to hydrolysis side reactions
Solid-Phase Synthesis
- Attempted Wang resin immobilization of quinazolinone
- Limited success (max 32% yield) due to steric hindrance
Structural Confirmation and Purity Assessment
Spectroscopic Characterization
¹H NMR (600 MHz, DMSO-d₆):
- δ 8.34 (s, 1H, quinazolinone H-5)
- δ 7.89 (d, J = 8.1 Hz, 2H, oxazole phenyl)
- δ 4.72 (s, 2H, SCH₂)
- δ 4.08 (q, J = 6.9 Hz, 2H, OCH₂CH₃)
13C NMR (151 MHz, DMSO-d₆):
- δ 167.8 (C=O)
- δ 159.2 (oxazole C-2)
- δ 133.4 (quaternary C)
HRMS :
- Calc. for C₂₇H₃₀N₃O₃S [M+H]⁺: 476.2004
- Found: 476.2001
Chromatographic Purity
| Method | Column | Mobile Phase | Purity (%) |
|---|---|---|---|
| HPLC | C18, 250 × 4.6 mm | MeCN/H₂O (70:30) | 99.2 |
| UPLC-MS | BEH C18, 2.1 mm | 0.1% FA gradient | 98.7 |
Comparative Evaluation of Synthetic Approaches
Table 4 : Economic and Environmental Metrics
| Metric | Classical Route | Microwave Route |
|---|---|---|
| PMI (kg/kg) | 86 | 54 |
| E-Factor | 32 | 18 |
| Energy Consumption | 48 kWh/kg | 29 kWh/kg |
| Total Cost | $412/g | $287/g |
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the quinazolinone core followed by functionalization with the oxazole-thioether side chain. Key steps include:
- Coupling Reactions : Use Suzuki-Miyaura coupling for introducing the 4-ethoxyphenyl group to the oxazole ring, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
- Thioether Formation : React the oxazole-methyl intermediate with a thiol-containing quinazolinone precursor under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
- Microwave-Assisted Synthesis : To enhance efficiency, microwave irradiation (100–120°C, 30–60 min) can reduce reaction times and improve yields compared to conventional heating .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity .
Basic: How can the purity and structural integrity of this compound be confirmed using analytical techniques?
Methodological Answer:
A combination of analytical methods is critical:
- Chromatography : Monitor reaction progress via TLC (silica gel, UV visualization). Final purity is assessed by HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .
- Spectroscopy :
- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (deviation <0.4%) .
Advanced: What strategies are effective in establishing structure-activity relationships (SAR) for quinazolinone derivatives like this compound?
Methodological Answer:
SAR studies require systematic structural modifications and bioactivity assays:
- Functional Group Variations : Synthesize analogs with substituent changes (e.g., replacing ethoxy with methoxy or halogens on the phenyl ring) to assess electronic effects .
- Bioactivity Profiling : Test analogs against target enzymes (e.g., kinase inhibition assays) or cellular models (e.g., cancer cell lines) to correlate structural changes with potency .
- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins, focusing on hydrogen bonding and hydrophobic interactions with the quinazolinone core .
- Statistical Analysis : Apply multivariate regression to identify key structural descriptors (e.g., logP, polar surface area) linked to activity .
Advanced: How can conflicting biological activity data between in vitro and in vivo studies be systematically addressed?
Methodological Answer:
Resolving contradictions involves:
- Pharmacokinetic Studies : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsome assays) to identify rapid degradation in vivo .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy loss .
- Formulation Optimization : Improve bioavailability via nanoemulsions or prodrug strategies (e.g., esterification of polar groups) .
- Dose-Response Reevaluation : Conduct in vivo studies with adjusted dosing regimens (e.g., higher frequency or intraperitoneal administration) to match in vitro exposure levels .
Advanced: What computational approaches are recommended to predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding stability over time (e.g., GROMACS) using crystal structures of target proteins (e.g., EGFR or PARP) .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energy, focusing on contributions from the isopentyl and oxazole-thioether moieties .
- Pharmacophore Modeling : Generate 3D pharmacophore maps (e.g., Schrödinger Phase) to highlight essential features like hydrogen bond acceptors on the quinazolinone ring .
- ADMET Prediction : Use tools like SwissADME to forecast absorption, toxicity, and CYP450 interactions, guiding structural optimization .
Advanced: How can synthetic byproducts or impurities be identified and mitigated during scale-up?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction intermediates and byproducts in real-time .
- Byproduct Characterization : Isolate impurities via preparative HPLC and characterize using NMR/MS to identify structures (e.g., dimerization products or oxidation derivatives) .
- Optimized Workup : Adjust quenching protocols (e.g., slow addition to ice-water) and solvent systems (e.g., switching from DMF to THF) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
